molecular formula C13H17F2NO2 B6632318 3-(3,4-dihydro-2H-chromen-4-ylmethylamino)-2,2-difluoropropan-1-ol

3-(3,4-dihydro-2H-chromen-4-ylmethylamino)-2,2-difluoropropan-1-ol

Cat. No. B6632318
M. Wt: 257.28 g/mol
InChI Key: YUXWYWBGNNTWCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dihydro-2H-chromen-4-ylmethylamino)-2,2-difluoropropan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-2H-chromen-4-ylmethylamino)-2,2-difluoropropan-1-ol is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins involved in the progression of various diseases. For example, the compound has been shown to inhibit the activity of the protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling and has been implicated in the development of type 2 diabetes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3,4-dihydro-2H-chromen-4-ylmethylamino)-2,2-difluoropropan-1-ol have been studied in various in vitro and in vivo models. In general, the compound has been shown to have a range of effects, including anti-inflammatory, anti-tumor, and anti-oxidant effects. Additionally, the compound has been shown to have potential as a neuroprotective agent, with studies suggesting that it may help to prevent the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(3,4-dihydro-2H-chromen-4-ylmethylamino)-2,2-difluoropropan-1-ol for lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, the compound has been shown to be stable under a range of conditions, making it suitable for use in a variety of experimental settings. However, one limitation of the compound is its relatively low solubility in water, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research on 3-(3,4-dihydro-2H-chromen-4-ylmethylamino)-2,2-difluoropropan-1-ol. One area of particular interest is the development of new drugs based on the compound. Researchers are currently exploring ways to modify the structure of the compound to improve its potency and selectivity for specific disease targets. Additionally, there is potential for the compound to be used in combination with other drugs to enhance their efficacy. Other potential future directions include further studies on the mechanism of action of the compound and its effects on various physiological systems.

Synthesis Methods

The synthesis of 3-(3,4-dihydro-2H-chromen-4-ylmethylamino)-2,2-difluoropropan-1-ol involves the reaction of 3,4-dihydrocoumarin with 2,2-difluoro-1-chloropropane in the presence of a base such as potassium carbonate. The resulting product is then treated with methylamine to yield the final compound.

Scientific Research Applications

3-(3,4-dihydro-2H-chromen-4-ylmethylamino)-2,2-difluoropropan-1-ol has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in drug discovery and development. The compound has been shown to have potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

3-(3,4-dihydro-2H-chromen-4-ylmethylamino)-2,2-difluoropropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO2/c14-13(15,9-17)8-16-7-10-5-6-18-12-4-2-1-3-11(10)12/h1-4,10,16-17H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXWYWBGNNTWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1CNCC(CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dihydro-2H-chromen-4-ylmethylamino)-2,2-difluoropropan-1-ol

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